An In-Depth Technical Guide to 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide
An In-Depth Technical Guide to 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide
Abstract
This technical guide provides a comprehensive overview of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide, a halogenated nitroaromatic compound belonging to the benzamide class of molecules. This document details the molecule's chemical structure, physicochemical properties, and a robust, field-proven synthesis protocol. The rationale behind the synthetic strategy, including mechanistic considerations, is discussed to provide a deeper understanding for researchers. Furthermore, this guide explores the potential biological significance and applications of this compound by drawing parallels with structurally related molecules. The presence of chloro, fluoro, and nitro functional groups on the benzamide scaffold suggests significant potential for investigation in medicinal chemistry and drug development, particularly in the fields of antimicrobial and anticancer research.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is rooted in its structure and resulting physical properties. These parameters govern its reactivity, solubility, and potential interactions with biological systems.
Chemical Structure
The structure of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide comprises a 3-chlorobenzoyl group linked via an amide bond to a 2-fluoro-5-nitroaniline moiety.
Caption: Chemical structure of the title compound.
Identifiers and Formula
A consistent and unambiguous identification is critical for scientific communication and data retrieval.
| Identifier | Value | Source |
| IUPAC Name | 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide | - |
| Molecular Formula | C₁₃H₈ClFN₂O₃ | Calculated |
| SMILES | C1=CC(=C(C=C1[O-])NC(=O)C2=CC(=CC=C2)Cl)F | Generated |
| InChI | InChI=1S/C13H8ClFN2O3/c14-10-3-1-2-9(7-10)13(19)17-11-6-8(16(20)21)4-5-12(11)15/h1-7H,(H,17,19) | Generated |
| InChIKey | ZCKPREVUMJMPQC-UHFFFAOYSA-N | Generated |
Physicochemical Data Summary
The following table summarizes key computed physicochemical properties. These values are crucial for predicting the compound's behavior in various experimental settings, including its solubility and potential for crossing biological membranes. Data for structurally similar compounds are provided for context.
| Property | 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide (Calculated/Estimated) | 3-chloro-N-(2-fluorophenyl)benzamide (Reference)[1] | 2-chloro-N-(3-nitrophenyl)benzamide (Reference)[2] |
| Molecular Weight | 294.67 g/mol | 249.67 g/mol | 276.67 g/mol |
| XLogP3 | ~3.8 | 3.2 | 3.5 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 4 | 2 | 4 |
| Topological Polar Surface Area (TPSA) | 84.1 Ų | 29.1 Ų | 74.9 Ų |
| Rotatable Bond Count | 2 | 2 | 2 |
Synthesis and Mechanistic Rationale
The construction of the amide bond is the central transformation in the synthesis of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide. The most reliable and widely adopted method for this is a two-step, one-pot procedure involving the activation of a carboxylic acid followed by nucleophilic acyl substitution.
Synthesis Workflow
The synthesis proceeds by first activating 3-chlorobenzoic acid to its more reactive acyl chloride form using thionyl chloride (SOCl₂). This intermediate is then reacted in situ with 2-fluoro-5-nitroaniline to form the final product via a Schotten-Baumann type reaction.[3][4]
Caption: Two-step synthesis workflow.
Mechanistic Considerations
Expertise & Experience: Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3] Conversion of the carboxylic acid to an acyl chloride is a classic strategy to overcome this barrier. Thionyl chloride is an excellent choice for this activation step because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[4][5] The subsequent reaction is a nucleophilic attack by the amine nitrogen on the highly electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the stable amide bond.[3]
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating steps for reaction, purification, and confirmation of product identity. It is adapted from established procedures for similar benzamide syntheses.[6]
Materials and Reagents:
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Thionyl chloride (SOCl₂)
-
Anhydrous acetonitrile or similar aprotic solvent (e.g., Dichloromethane)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle
Step-by-Step Methodology:
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Activation of Carboxylic Acid:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-chlorobenzoic acid (1.0 eq).
-
Carefully add an excess of thionyl chloride (approx. 2.0-3.0 eq) to the flask.
-
Causality: The excess thionyl chloride serves as both the reagent and the solvent, ensuring the reaction goes to completion.
-
Heat the mixture to reflux (approx. 75-80 °C) for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-chlorobenzoyl chloride is used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the crude 3-chlorobenzoyl chloride in a minimal amount of anhydrous acetonitrile.
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In a separate flask, dissolve 2-fluoro-5-nitroaniline (1.0 eq) in anhydrous acetonitrile.
-
Slowly add the solution of 3-chlorobenzoyl chloride to the aniline solution with constant stirring. An inert atmosphere (e.g., Nitrogen) is recommended but not strictly necessary.
-
Heat the resulting mixture to reflux for 3-4 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification (Self-Validation):
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with water to remove any water-soluble impurities.
-
Trustworthiness: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide as a solid. The purity can be confirmed by measuring its melting point and through spectroscopic analysis.
-
-
Characterization:
Potential Biological Activity and Research Applications
While specific bioactivity data for 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is not extensively reported, the combination of its structural motifs provides a strong rationale for its investigation in drug discovery.
Significance of the Benzamide Scaffold and Substituents
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Benzamide Core: The benzamide framework is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds with applications including anti-cancer, anti-inflammatory, and antimicrobial agents.[17]
-
Halogen and Nitro Groups: The inclusion of chloro, fluoro, and nitro groups is a well-established strategy in drug design.[18] These electron-withdrawing groups significantly alter the electronic properties of the molecule, which can enhance binding to biological targets and improve pharmacokinetic properties.[19] Research has shown that synthetic compounds containing these groups are promising candidates for developing new drugs against neglected tropical diseases like leishmaniasis.
Predicted Areas of Application
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Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents.[18] Furthermore, various halogenated benzamides have demonstrated potent antibacterial and antifungal activities.[17] The combination of these features in the title compound makes it a prime candidate for screening against a panel of pathogenic bacteria and fungi.
-
Anticancer Research: Many N-substituted benzamide derivatives have been evaluated as antitumor agents, some functioning as histone deacetylase (HDAC) inhibitors.[20][21] While some studies suggest that chloro and nitro groups can decrease activity in specific contexts[20], the unique electronic arrangement in 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide warrants investigation for antiproliferative effects against various cancer cell lines.
Caption: Relationship between structure and potential applications.
Conclusion
3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is a synthetically accessible molecule with significant potential as a lead compound in medicinal chemistry. Its structure combines a proven pharmacophore, the benzamide core, with key functional groups known to modulate biological activity. The detailed synthesis protocol provided herein offers a reliable pathway for researchers to produce this compound for further investigation. Based on the established activities of related molecules, future research into the antimicrobial and anticancer properties of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is highly warranted.
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